2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Scientific Research Applications
Computational Chemistry and Molecular Design
CCG-21725 may be utilized in computational chemistry to model and simulate molecular interactions. This can aid in the design of new molecules with specific properties for pharmaceuticals or materials science .
Antimicrobial Research
The structural motif of CCG-21725 suggests potential antimicrobial activity. Research could explore its efficacy against various pathogens, possibly leading to the development of new antimicrobial agents .
Clean Coal Technology
CCG-21725 might find applications in clean coal technology (CCT). Its chemical properties could be beneficial in the study of coal’s environmental impact and the development of cleaner coal utilization methods .
Chemical Education
Due to its complex structure, CCG-21725 could serve as an excellent case study in chemical education, particularly in university settings where advanced organic synthesis and analytical techniques are taught .
Catalysis and Ligand Design
The triazole component of CCG-21725 indicates that it could function as a ligand in catalytic processes. Research could focus on its application in catalysis, potentially leading to more efficient industrial chemical reactions .
Environmental Impact Studies
CCG-21725 could be used in environmental studies to understand the fate and transport of similar organic compounds in ecosystems, contributing to pollution mitigation strategies .
Bioinformatics and Machine Learning
The compound’s data can be integrated into bioinformatics databases, aiding in machine learning algorithms’ prediction of biological activity and drug-likeness of similar compounds .
Material Science
Finally, CCG-21725 could be investigated for its properties in material science, such as its thermal stability and reactivity, which might contribute to the development of new materials with specific desired characteristics .
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, if this compound shows promising biological activity, it could be further developed and optimized for potential therapeutic applications .
Mechanism of Action
Target of Action
CCG-21725, also known as 2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide, primarily targets the RhoA transcriptional signaling pathway . The Rho family of small GTPases plays important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation . In some human tumors, up-regulation of RhoA or RhoC is associated with a poor clinical outcome .
Mode of Action
CCG-21725 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The compound affects the RhoA transcriptional signaling pathway, which involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibitors of this pathway could serve as useful biological probes and potential cancer therapeutic agents .
Result of Action
CCG-21725 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-1423 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS/c12-11(13,14)7-3-1-2-4-8(7)17-9(19)5-20-10-15-6-16-18-10/h1-4,6H,5H2,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMIOMXIGXOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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